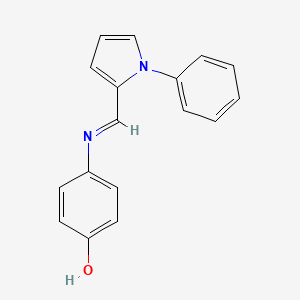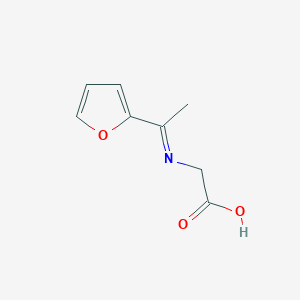
2-((1-(Furan-2-yl)ethylidene)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Furan-2-yl)ethylidene)amino)acetic acid is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Furan-2-yl)ethylidene)amino)acetic acid typically involves the condensation of furan-2-carbaldehyde with glycine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Furan-2-yl)ethylidene)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-((1-(Furan-2-yl)ethylidene)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((1-(Furan-2-yl)ethylidene)amino)acetic acid involves its interaction with biological targets such as enzymes and receptors. The furan ring and Schiff base moiety allow it to form hydrogen bonds and π-π interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: Another furan derivative with antimicrobial properties.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
2-Acetylfuran: Used in flavor and fragrance industries, also a precursor for pharmaceuticals.
Uniqueness
2-((1-(Furan-2-yl)ethylidene)amino)acetic acid is unique due to its specific structure, which combines a furan ring with a Schiff base and an amino acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-[1-(furan-2-yl)ethylideneamino]acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(9-5-8(10)11)7-3-2-4-12-7/h2-4H,5H2,1H3,(H,10,11) |
Clé InChI |
XVRURXQIPZYUHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCC(=O)O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


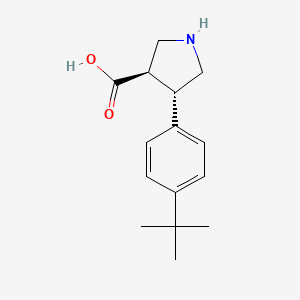
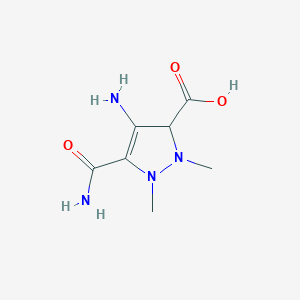
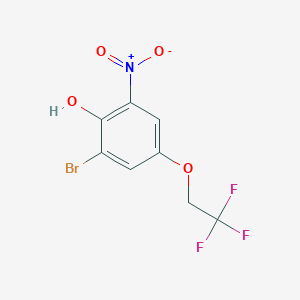
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
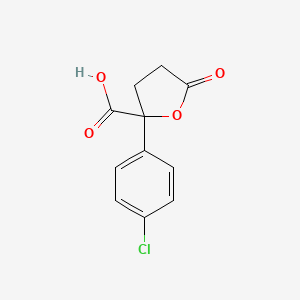
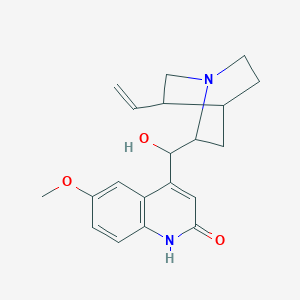
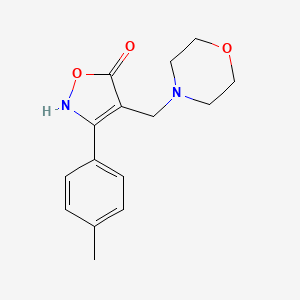
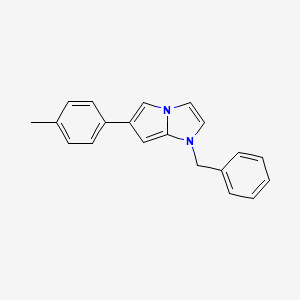



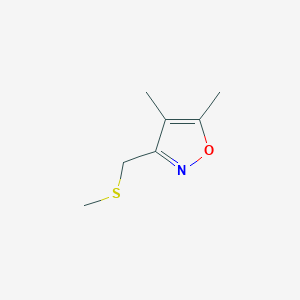
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
